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Erbium(III) fluoride

Infrared optical coating Low refractive index material Anti-reflection coating

Erbium(III) fluoride (ErF₃, CAS 13760-83-3) is an inorganic rare-earth trifluoride with a pink orthorhombic crystalline habit, a melting point of 1350 °C, a boiling point of 2200 °C, and a density of 7.814 g/cm³. It is insoluble in water, hydrochloric acid, nitric acid, and sulfuric acid, dissolving only in perchloric acid.

Molecular Formula ErF3
Molecular Weight 224.25 g/mol
CAS No. 13760-83-3
Cat. No. B228230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(III) fluoride
CAS13760-83-3
Molecular FormulaErF3
Molecular Weight224.25 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Er+3]
InChIInChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3
InChIKeyQGJSAGBHFTXOTM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium(III) Fluoride (ErF3) CAS 13760-83-3: Core Physicochemical and Optical Properties for Scientific Procurement


Erbium(III) fluoride (ErF₃, CAS 13760-83-3) is an inorganic rare-earth trifluoride with a pink orthorhombic crystalline habit, a melting point of 1350 °C, a boiling point of 2200 °C, and a density of 7.814 g/cm³ [1]. It is insoluble in water, hydrochloric acid, nitric acid, and sulfuric acid, dissolving only in perchloric acid [2]. ErF₃ serves as a low-refractive-index optical coating material (n = 1.32 at 10 μm for crystalline films), an erbium doping source for fluoride glass ceramics and fiber amplifiers, and a precursor for upconversion luminescent materials [3][4].

Why Erbium(III) Fluoride Cannot Be Replaced by Generic Erbium Precursors in Optical and Photonic Workflows


Substituting ErF₃ with other erbium compounds such as Er₂O₃, ErCl₃, or ErOF in optical glass ceramics, thin-film deposition, or fiber-doping workflows yields measurably different outcomes. The fluoride anion environment provided by ErF₃ lowers the phonon energy of the host matrix, directly suppressing non-radiative multi-phonon relaxation and altering both the absolute upconversion emission intensity and the red-to-green emission ratio [1]. In physical vapor deposition, Er₂O₃ introduces oxygen that generates infrared absorption bands absent in ErF₃-derived films, degrading optical transparency . Even among rare-earth fluorides, structural differences (Pnma vs. hexagonal) produce divergent extinction coefficients beyond 15 μm, as shown for ErF₃ versus LaF₃ or CeF₃ [2]. These differences are quantifiable and directly impact device-level performance in lasers, amplifiers, and IR optical systems.

Erbium(III) Fluoride Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


ErF3 Achieves a Lower Refractive Index at 10 μm Than ThF4 and YF3 for Long-Wave Infrared Anti-Reflection Coatings

Crystalline ErF₃ films deposited by thermal evaporation on germanium substrates at substrate temperatures ≥250 °C achieve a minimum refractive index of n = 1.32 and an extinction coefficient of k = 0.006 at a wavelength of 10 μm [1]. By comparison, ThF₄—the traditional low-index material for long-wave infrared (LWIR) coatings—exhibits n ≈ 1.4 at 10 μm [2], and YF₃, a commonly proposed ThF₄ substitute, exhibits n ≈ 1.35 at the same wavelength [3]. ErF₃ therefore provides a 5.7% lower refractive index than ThF₄ and a 2.2% lower refractive index than YF₃ at the critical 10 μm LWIR design wavelength.

Infrared optical coating Low refractive index material Anti-reflection coating

ErF3 Doping of Oxyfluoride Glass Ceramics Produces the Lowest Red-to-Green Upconversion Emission Ratio Versus Er₂O₃, ErOF, and ErCl₃

In a systematic four-way comparison of erbium compounds (Er₂O₃, ErOF, ErF₃, ErCl₃) doped into identical oxyfluoride silicate glass ceramic hosts, the ErF₃-doped variant was found to be the most beneficial for promoting PbF₂ crystallite precipitation and exhibited the lowest ratio of red (⁴F₉/₂ → ⁴I₁₅/₂) to green (²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂) upconversion emission intensity [1]. While exact numerical ratios were not tabulated in the abstract, the qualitative ranking across four compounds was unambiguously established, with ErF₃ yielding the lowest red/green ratio. This indicates that ErF₃ doping favors green emission pathways, which is advantageous for green laser and display applications requiring narrow green spectral output.

Upconversion luminescence Glass ceramics Erbium doping

ErF3 Microcrystals in Perfluoride Glass Achieve the Highest Reported Red/Green Upconversion Ratio (18.6) Among Er³⁺-Doped Fluoride Glass Ceramics

In a 2023 study, ErF₃ microcrystals controllably deposited in a perfluoride glass matrix via phase-separation engineering exhibited strong upconversion red-light emission driven by a low phonon energy of 585 cm⁻¹ and short Er³⁺–Er³⁺ interionic distances. The measured red-to-green emission ratio reached 18.6, which the authors state is the highest reported value in Er³⁺-doped fluoride glass ceramics to date . The sample also demonstrated a long fluorescence lifetime of 3.18 ms at 660 nm, CIE color coordinates of (0.6255, 0.3707) indicating high red color saturation, and good thermal stability with an activation energy ΔE = 0.31 eV for thermal quenching.

Upconversion red emission Perfluoride glass Phonon energy

ErF3 Sputtering Targets Eliminate Oxygen Contamination Intrinsic to Er₂O₃ Targets, Preserving Infrared Transparency

Physical vapor deposition using ErF₃ sputtering targets enables direct deposition of fluoride films without introducing oxygen into the film composition. This stands in contrast to Er₂O₃ targets, where the oxide anion becomes incorporated into the growing film, generating metal–oxygen vibrational absorption bands that degrade optical transparency specifically in the infrared spectral region . ErF₃ targets also exhibit relatively stable erosion profiles and reduced target poisoning risks compared to reactive sputtering routes using metallic erbium in fluorinating atmospheres. The elimination of oxygen contamination is critical for maintaining low absorption losses in infrared optical coatings operating across the 2–20 μm range.

Sputtering target Oxygen-free deposition Fluoride thin film

ErF3 Insolubility in Water and Common Mineral Acids Versus Water-Soluble Erbium Precursors Enhances Environmental Durability of Optical Coatings

ErF₃ is insoluble in water, hydrochloric acid, nitric acid, and sulfuric acid, dissolving only in perchloric acid [1][2]. In contrast, erbium chloride (ErCl₃) and erbium nitrate (Er(NO₃)₃) are readily soluble in water and form crystalline hydrates [3]. This differential solubility has direct implications for the environmental durability of optical coatings and doped materials: ErF₃-based films and glass ceramics resist moisture-induced degradation and acid attack under conditions that would leach or dissolve ErCl₃- or Er(NO₃)₃-derived components. For optical components deployed in humid, marine, or chemically aggressive environments, this insolubility translates to longer service lifetimes.

Chemical stability Water insolubility Acid resistance

ErF3 Films Exhibit Higher Extinction Coefficients Beyond 15 μm Compared to Lighter Rare-Earth Fluorides, a Critical Consideration for Far-IR Coating Design

A comparative study of rare-earth fluoride (REF₃) films across the 2–20 μm range established that fluorides crystallizing in the Pnma orthorhombic structure—specifically ErF₃, YbF₃, and YF₃—exhibit larger extinction coefficients in the 15–20 μm region than fluorides with the hexagonal structure, including LaF₃, CeF₃, PrF₃, and SmF₃ [1]. This means ErF₃, while offering the lowest refractive index at 10 μm (see Evidence Item 1), incurs higher absorptive loss at wavelengths beyond 15 μm. This trade-off is quantifiable and must be factored into coating designs spanning the full 8–14 μm LWIR atmospheric window plus the far-IR region.

Far-infrared optics Extinction coefficient Rare-earth fluoride films

Erbium(III) Fluoride Application Scenarios Grounded in Quantitative Differentiation Evidence


Long-Wave Infrared (LWIR) Broadband Anti-Reflection Coatings on Germanium and Zinc Sulfide Optics

ErF₃ crystalline films, with n = 1.32 at 10 μm, provide a lower refractive index than both ThF₄ (n ≈ 1.4) and YF₃ (n ≈ 1.35), enabling higher refractive index contrast when paired with high-index materials such as ZnS (n ≈ 2.2) or Ge (n ≈ 4.0) [1]. This larger contrast reduces the number of coating layers required to achieve a given reflectivity target and minimizes Fresnel losses. The extinction coefficient k = 0.006 at 10 μm ensures low absorptive loss across the 8–12 μm LWIR atmospheric window. This scenario is directly supported by the quantitative optical constants reported by Su et al. (2007) and is relevant to thermal imaging systems, CO₂ laser optics, and space-borne infrared sensors where ThF₄ is being phased out due to radioactivity concerns [2].

Green Upconversion Phosphors in Oxyfluoride Glass Ceramics for Solid-State Visible Lasers and Displays

When doped into oxyfluoride silicate glass ceramics, ErF₃ preferentially promotes PbF₂ nanocrystallite precipitation and yields the lowest red-to-green upconversion emission ratio among Er₂O₃, ErOF, ErF₃, and ErCl₃ precursors [3]. This makes ErF₃ the precursor of choice for fabricating glass ceramic green-emitting phosphors pumped at 980 nm, where high green spectral purity is required. Applications include visible solid-state lasers, three-dimensional displays, and anti-counterfeiting tags.

High-Purity Red Upconversion Emitters in Perfluoride Glass for Color Displays and Lighting

ErF₃ microcrystals controllably deposited in perfluoride glass via phase-separation engineering achieve a red/green ratio of 18.6—the highest reported for Er³⁺-doped fluoride glass ceramics—with a phonon energy of 585 cm⁻¹, a fluorescence lifetime of 3.18 ms at 660 nm, CIE coordinates (0.6255, 0.3707), and thermal stability ΔE = 0.31 eV . This scenario targets red display phosphors, visible laser gain media, and solid-state lighting applications where dominant, saturated red emission is the primary requirement.

Oxygen-Free Fluoride Thin-Film Deposition via RF Magnetron Sputtering for Infrared and Photonic Devices

ErF₃ sputtering targets enable direct physical vapor deposition of fluoride thin films without oxygen incorporation, a critical advantage over Er₂O₃ targets for applications where M–O vibrational bands would otherwise introduce parasitic infrared absorption . The stable erosion profile and reduced target poisoning of ErF₃ targets relative to reactive sputtering of metallic erbium further improve film composition control and process repeatability. This scenario applies to the manufacture of infrared bandpass filters, photonic integrated circuits, and anti-reflective coatings on semiconductor laser facets.

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